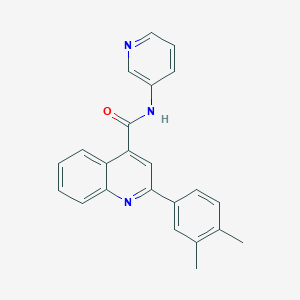![molecular formula C17H11BrO4 B3436447 2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE](/img/structure/B3436447.png)
2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE
概要
説明
2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, which is further connected to an indene-1,3-dione structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE typically involves the bromination of 3-hydroxy-4-methoxybenzaldehyde, followed by a condensation reaction with indene-1,3-dione. The bromination reaction is carried out using bromine in methylene chloride at room temperature, yielding 2-bromo-3-hydroxy-4-methoxybenzaldehyde . This intermediate is then subjected to a condensation reaction with indene-1,3-dione under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the indene-1,3-dione structure can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a dihydroxy indene derivative.
Substitution: Formation of methoxy or cyano derivatives.
科学的研究の応用
2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE involves its interaction with various molecular targets and pathways. The compound’s bromine atom and hydroxyl group can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their structure and function. Additionally, the indene-1,3-dione moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
類似化合物との比較
Similar Compounds
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Shares the bromine, hydroxyl, and methoxy functional groups but lacks the indene-1,3-dione structure.
Indene-1,3-dione: Lacks the bromine, hydroxyl, and methoxy functional groups but shares the indene-1,3-dione core structure.
Uniqueness
2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE is unique due to the combination of its functional groups and the indene-1,3-dione structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO4/c1-22-15-7-9(13(18)8-14(15)19)6-12-16(20)10-4-2-3-5-11(10)17(12)21/h2-8,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHJUWQSTHPOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


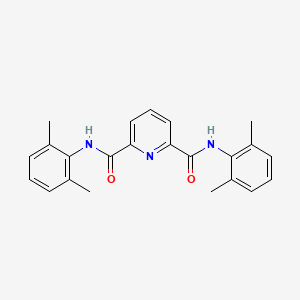
![3-CYCLOPENTYL-N-[3-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE](/img/structure/B3436396.png)
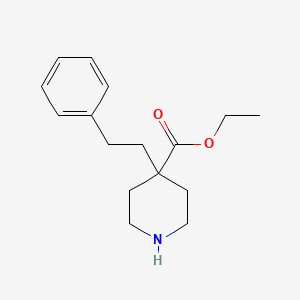
![3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B3436414.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3436425.png)
![1,1'-(1,3-phenylenedicarbonyl)bis[4-(2-fluorophenyl)piperazine]](/img/structure/B3436429.png)

![5-chloro-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3436451.png)
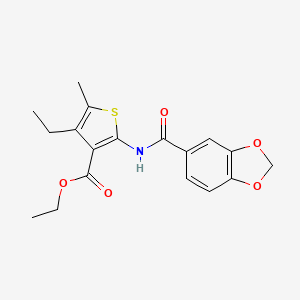
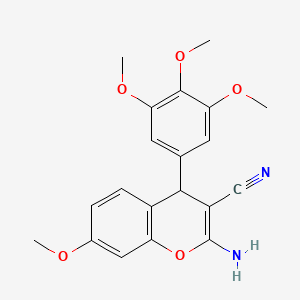
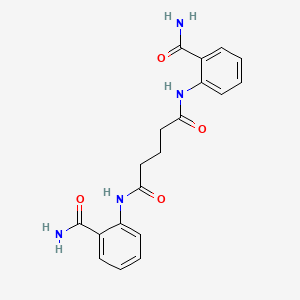
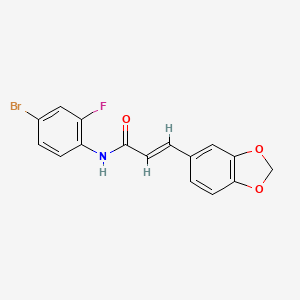
![(E)-3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENOYL]-1,4-DIAZEPAN-1-YL}-2-PROPEN-1-ONE](/img/structure/B3436471.png)
